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Introduction

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic 3-amino
acid of significant interest in medicinal chemistry and pharmaceutical development. Its
structure, featuring a chiral center and a trifluoromethylphenyl group, makes it a valuable
building block for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is known
to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding
affinity to biological targets.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic
acid, serving as a resource for professionals in drug discovery and development.

Chemical and Physical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b113031?utm_src=pdf-interest
https://www.benchchem.com/product/b113031?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2007/ob/b615131k
https://www.myskinrecipes.com/shop/en/gaba-receptor-ligands/138460-3-amino-3-4-trifluoromethylphenylpropanoic-acid.html?SubmitCurrency=1&id_currency=4
https://www.benchchem.com/product/b113031?utm_src=pdf-body
https://www.benchchem.com/product/b113031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is typically a white to off-white
solid at room temperature.[3] The core chemical identifiers and physical properties are
summarized in the tables below.

Compound Identification

Identifier Value

(3R)-3-amino-3-[3-

IUPAC Name ) ) )
(trifluoromethyl)phenyl]propanoic acid[4][5]
CAS Number 793663-51-1[4][5]
Molecular Formula C1oH10F3NO2[4][5]
Molecular Weight 233.19 g/mol [4][5]
(R)-3-Amino-3-(3-
trifluoromethylphenyl)propanoic acid, (3R)-3-
Synonyms ) ) .
amino-3-[3-(trifluoromethyl)phenyl]propanoic
acid[4][5]
Physicochemical Data
Property Value Notes
Data for the racemic (DL)
_ _ mixture.[2] The enantiomer is
Melting Point 210-212 °C o
expected to have a similar
melting point.
N ) Predicted value for the racemic
Boiling Point ~295°C )
mixture.
Appearance White to off-white solid
XLogP3 -0.5 Computed by PubChem.[5]

Experimental Protocols

The enantioselective synthesis of 3-amino acids like (R)-3-Amino-3-(3-
(trifluoromethyl)phenyl)propanoic acid is critical for their use in pharmaceuticals.
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Asymmetric hydrogenation of a prochiral enamide precursor is one of the most effective and
widely used methods.[1][6][7]

Representative Asymmetric Synthesis Protocol

This protocol describes a general and highly effective method for synthesizing the target
compound via rhodium-catalyzed asymmetric hydrogenation of the corresponding [3-
(acylamino)acrylate precursor.

Step 1: Synthesis of 3-(Acetylamino)acrylate Precursor The synthesis begins with the
condensation of 3-(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of a base
(e.g., sodium acetate) and acetic anhydride to form the azlactone, which is subsequently
hydrolyzed to yield the B-(acetylamino)acrylate substrate.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

In a glovebox, a pressure-resistant reaction vessel is charged with the (3-
(acetylamino)acrylate substrate (1 equivalent).

e Arhodium precursor, such as [Rh(COD)z]BF4 (0.5-1 mol%), and a chiral phosphine ligand,
for example, a Josiphos-type or DuPhos-type ligand (e.g., (R,R)-Me-DuPhos, 0.6-1.2 mol%),
are added.[6]

e Anhydrous, degassed solvent (e.g., methanol or ethanol) is added to dissolve the reactants.

e The vessel is sealed, removed from the glovebox, and connected to a hydrogenation
apparatus.

» The atmosphere is purged with hydrogen gas, and the vessel is pressurized to the desired
hydrogen pressure (e.g., 50-100 psi).

e The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for 12-
24 hours, or until substrate consumption is complete as monitored by TLC or HPLC.

Step 3: Deprotection and Isolation

e Upon completion, the reaction vessel is carefully depressurized.
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The solvent is removed under reduced pressure.

The resulting residue contains the N-acetyl protected [-amino acid. This intermediate is
hydrolyzed by refluxing with an agueous acid solution (e.g., 6M HCI) for several hours.

After cooling, the reaction mixture is neutralized (e.g., with NaOH or an ion-exchange resin)
to precipitate the free amino acid.

The crude product is collected by filtration, washed with cold water, and dried under vacuum.

Recrystallization from a suitable solvent system (e.g., water/ethanol) yields the final product,
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, with high enantiomeric purity.
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Workflow: Asymmetric Synthesis
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Caption: Generalized workflow for the asymmetric synthesis of the target compound.
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Biological Significance and Applications

This compound is primarily utilized as a chiral building block in medicinal chemistry. Its

structural features are designed to interact with biological systems, particularly within the

central nervous system (CNS).

Role in Drug Development

CNS-Active Compounds: The structure of B-aryl--amino acids is analogous to that of y-
aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS. Consequently, this
compound and its derivatives are valuable for designing GABA analogs and modulators of
the GABAergic system, which are crucial for treating neurological conditions such as
epilepsy, anxiety, and neuropathic pain.[2][8][9]

Peptidomimetics: Incorporation of this unnatural 3-amino acid into peptide sequences can
lead to peptidomimetics with enhanced resistance to enzymatic degradation, improved cell
permeability, and more stable secondary structures.

Structure-Activity Relationship (SAR) Studies: The trifluoromethyl group serves as a critical
probe in SAR studies. It can increase lipophilicity, which may enhance blood-brain barrier
penetration, and can alter electronic properties to improve binding affinity and selectivity for a
specific biological target.[1][2]

Potential Signhaling Pathway Interactions

While the specific biological target of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic

acid is not definitively established, its structural similarity to known neuromodulators suggests

potential interactions with key neurotransmitter systems.

GABAergic System: As a 3-amino acid, it is a structural analog of GABA. It may act as a
ligand for GABA receptors (GABA-A, GABA-B) or as an inhibitor of GABA transporters
(GATs), thereby modulating inhibitory neurotransmission.[8][9]

Excitatory Amino Acid Receptors: Some related fluorinated amino acid derivatives have been
shown to act as agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, an
important excitatory amino acid receptor.[10][11] This suggests that derivatives of the title
compound could be explored for their potential to modulate glutamatergic signaling.
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Caption: Logical relationships of the compound to potential CNS targets.

Conclusion

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a specialized chemical entity
with significant potential in the field of drug discovery. Its well-defined stereochemistry and the
presence of the trifluoromethylphenyl group provide a unique scaffold for developing novel
therapeutics, particularly for neurological disorders. The synthetic methodologies, primarily
centered around asymmetric hydrogenation, allow for its efficient and enantiomerically pure
production. Further research into its specific biological targets will undoubtedly open new
avenues for its application in creating next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b113031?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

